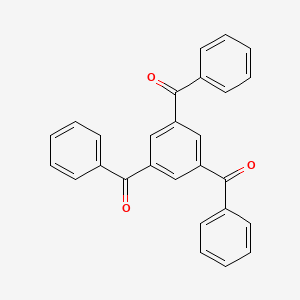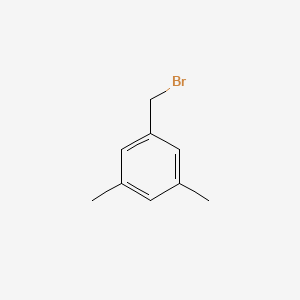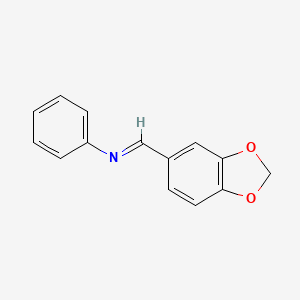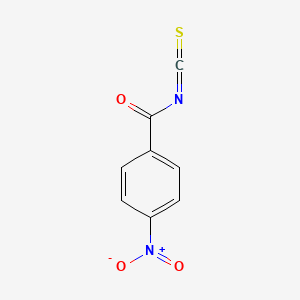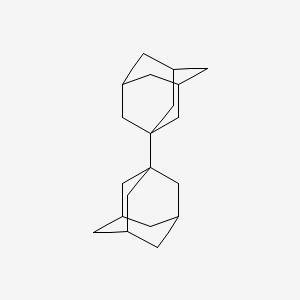
1,1'-Biadamantane
Descripción general
Descripción
1,1'-Biadamantane is a compound that consists of two adamantane units linked together. It is a unique molecule due to its rigid and bulky structure, which makes it a subject of interest in various chemical studies. The molecule has been explored for its potential in creating rigid cores for materials and its interesting thermodynamic properties .
Synthesis Analysis
The synthesis of 1,1'-Biadamantane and its derivatives has been a topic of several studies. An efficient strategy for preparing rigid cores based on 1,1'-Biadamantane has been developed, which involves the disproportionation of bromobenzene and the effect of AlCl3 or AlBr3 . Additionally, the synthesis of 1-aminoadamantane derivatives has been described, featuring acid-promoted aza-Prins cyclization, which is a method that yields various substituted adamantanes . The synthesis of new derivatives of 1-methylaminoadamantane has also been reported, confirming their structure through NMR and IR spectra .
Molecular Structure Analysis
The molecular structure of 1,1'-Biadamantane has been studied using Raman and IR spectroscopy, as well as semi-empirical calculations. The molecule exhibits distortions from tetrahedral geometry due to the linking of two adamantane units. A potential barrier for internal rotation around the central bond has been determined, and the central bond vibrations have been characterized .
Chemical Reactions Analysis
1,1'-Biadamantane undergoes various chemical reactions. For instance, 1-boraadamantane reacts with dimethylsulfoxonium methylide to afford monohomologated products and, upon further reaction, can generate star polymethylene polymers . The thermolysis of 1,1'-Biadamantane has been studied, providing evidence for the absence of appreciable strain in 1-adamantyl radicals . Additionally, the reaction of alkyn-1-yl(diorganyl)silanes with 1-boraadamantane has been explored, confirming the presence of an electron-deficient Si-H-B bridge in the product .
Physical and Chemical Properties Analysis
The thermodynamic properties of 1,1'-Biadamantane have been comprehensively studied. Measurements of heat capacity, phase transitions, and fusion points have been carried out. The compound does not form plastic crystals, and its thermodynamic functions in the crystalline state have been derived. The saturated vapor pressure and sublimation enthalpy have been determined, along with the combustion enthalpy and enthalpy of formation . The dielectric properties of supramolecular compounds involving 1-aminoadamantane have also been measured, showing the influence of different anions on network structures .
Aplicaciones Científicas De Investigación
-
- 1,1’-Biadamantane has been used in the design and synthesis of three-dimensional (3D) organic frameworks .
- These frameworks possess controllable, highly ordered chemical architectures, which have been achieved by assembling diverse organic building units via different connecting strategies based on weak to strong interactions .
- The key strategy for the construction of these frameworks is the inclusion of a rigid building unit, i.e., adamantane, in which the phenyl rings around the tetrahedral core can provide a lateral extension and thus eliminate the inaccessible space .
-
Construction of Persistent Porous Architectures :
- 1,1’-Biadamantane has been used in the construction of persistent porous architectures .
- The discovery of these architectures represents an exciting breakthrough in construction of persistent porous architectures via the prevailing robust covalent C–C bond, leading to these polymers with exceptionally high thermal and chemical stability .
-
Design and Construction of Macromolecular Organic Structures :
- 1,1’-Biadamantane has been used in the design and construction of macromolecular organic structures .
- These structures possess controllable, highly ordered chemical architectures, which have been achieved by assembling diverse organic building units via different connecting strategies based on weak to strong interactions .
- The key strategy for the construction of these structures is the inclusion of a rigid building unit, i.e., adamantane, in which the phenyl rings around the tetrahedral core can provide a lateral extension and thus eliminate the inaccessible space .
-
Construction of Persistent Porous Architectures :
- 1,1’-Biadamantane has been used in the construction of persistent porous architectures .
- The discovery of these architectures represents an exciting breakthrough in construction of persistent porous architectures via the prevailing robust covalent C–C bond, leading to these polymers with exceptionally high thermal and chemical stability .
Safety And Hazards
Direcciones Futuras
The unique molecular scaffolds of 1,1’-Biadamantane and its derivatives with various unusual physicochemical properties such as high thermal stability, rigidity, hydrophobicity, and resistance to oxidation have rendered this group of molecules a subject of significant synthetic interests . Future research may focus on the preparation of building blocks where properties can potentially be controlled and tailored through systematic structural modifications .
Propiedades
IUPAC Name |
1-(1-adamantyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXKIFWZOQVOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190767 | |
| Record name | 1,1'-Biadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biadamantane | |
CAS RN |
3732-31-8 | |
| Record name | 1,1'-Biadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



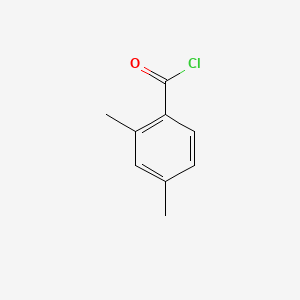
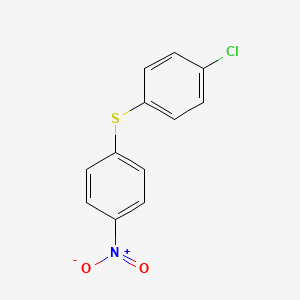
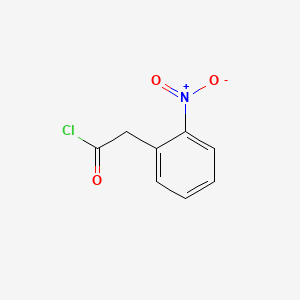
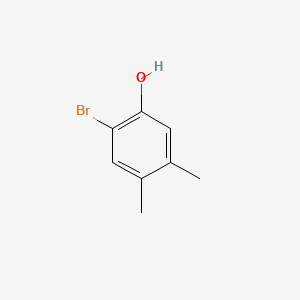
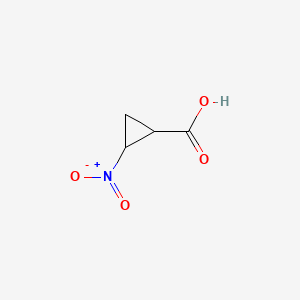
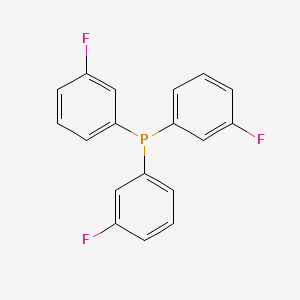
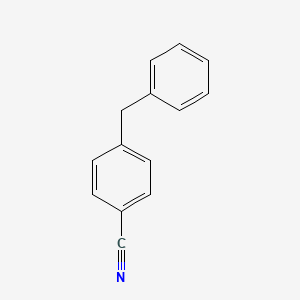
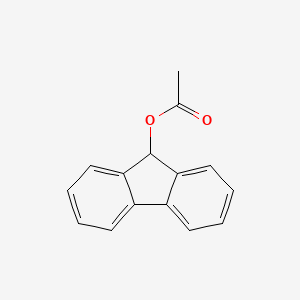
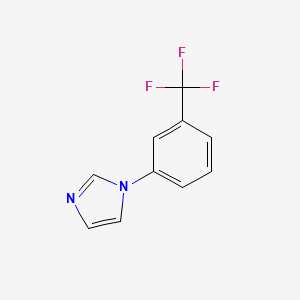
![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
